molecular formula C16H18O3 B4859728 3,4,8,8-tetramethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one

3,4,8,8-tetramethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one

Cat. No.: B4859728
M. Wt: 258.31 g/mol
InChI Key: FODKCDRLHQWYJR-UHFFFAOYSA-N
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Description

3,4,8,8-tetramethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one is a synthetic organic compound known for its antioxidant properties. It is a derivative of vitamin E and is commonly used in various scientific research applications due to its ability to scavenge free radicals and protect cells from oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8,8-tetramethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one typically involves the condensation of phenol with ethyl acetoacetate, followed by cyclization and methylation reactions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyranochromenone structure .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3,4,8,8-tetramethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often require catalysts such as Lewis acids or bases to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various cellular components such as lipids, proteins, and DNA. The pathways involved often relate to the mitigation of oxidative stress and the enhancement of cellular defense mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4,8,8-tetramethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one apart is its specific structure that allows for efficient free radical scavenging and its widespread use in various antioxidant assays. Its stability and solubility in different solvents also make it a versatile compound for research applications .

Properties

IUPAC Name

2,2,6,7-tetramethyl-3,4-dihydropyrano[3,2-g]chromen-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-9-10(2)15(17)18-14-8-13-11(7-12(9)14)5-6-16(3,4)19-13/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODKCDRLHQWYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CCC(OC3=C2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,8,8-tetramethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one
Reactant of Route 2
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3,4,8,8-tetramethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one
Reactant of Route 3
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3,4,8,8-tetramethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one
Reactant of Route 4
3,4,8,8-tetramethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one
Reactant of Route 5
Reactant of Route 5
3,4,8,8-tetramethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one
Reactant of Route 6
Reactant of Route 6
3,4,8,8-tetramethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one

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